molecular formula C8H9NO2 B595006 4-Ethoxynicotinaldehyde CAS No. 1220021-59-9

4-Ethoxynicotinaldehyde

Cat. No.: B595006
CAS No.: 1220021-59-9
M. Wt: 151.165
InChI Key: WTPCEMVXJKMFNZ-UHFFFAOYSA-N
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Preparation Methods

4-Ethoxynicotinaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with ethyl formate . This reaction typically requires an organic synthesis laboratory equipped with the necessary technical knowledge and conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4-Ethoxynicotinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxynicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions of aldehyde-containing compounds with biological systems.

    Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Ethoxynicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Comparison with Similar Compounds

4-Ethoxynicotinaldehyde can be compared with other similar compounds, such as:

    4-Methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxynicotinaldehyde: Contains a hydroxyl group instead of an ethoxy group.

    4-Nitro-3-pyridinecarboxaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its ethoxy group, which provides distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-ethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-5-7(8)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPCEMVXJKMFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696415
Record name 4-Ethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-59-9
Record name 4-Ethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxynicotinaldehyde
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